tert-Butyl (4-Chlorobenzoyl)oxycarbamate
CAS No.:
Cat. No.: VC16517421
Molecular Formula: C12H14ClNO4
Molecular Weight: 271.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClNO4 |
|---|---|
| Molecular Weight | 271.69 g/mol |
| IUPAC Name | [(2-methylpropan-2-yl)oxycarbonylamino] 4-chlorobenzoate |
| Standard InChI | InChI=1S/C12H14ClNO4/c1-12(2,3)17-11(16)14-18-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16) |
| Standard InChI Key | DUOODNSAINMUAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
tert-Butyl (4-chlorobenzoyl)oxycarbamate is an aromatic carbamate ester featuring a 4-chlorobenzoyl group linked to a tert-butoxycarbonyl (Boc) protected amine. The Boc group enhances solubility in organic solvents and facilitates deprotection under mild acidic conditions, making the compound valuable in multi-step syntheses . Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 960287-60-9 |
| Molecular Formula | |
| Molecular Weight | 271.69 g/mol |
| IUPAC Name | Benzoic acid, 4-chloro-, [(1,1-dimethylethoxy)carbonyl]azanyl ester |
The compound’s stability is attributed to the electron-withdrawing chlorine atom on the benzoyl ring, which reduces susceptibility to hydrolysis .
Physical and Chemical Properties
Thermodynamic and Solubility Data
Experimental data from supplier specifications and synthetic studies reveal the following physical properties :
| Property | Value |
|---|---|
| Melting Point | 45 °C |
| Density | 1.248 ± 0.06 g/cm³ |
| Solubility | Chloroform, Ethyl Acetate |
| Storage Conditions | -20°C (Freezer) |
The compound exhibits limited solubility in polar solvents but dissolves readily in chlorinated and ester-based solvents, making it suitable for reactions in non-aqueous media .
Synthesis and Manufacturing
General Synthetic Route
The compound is synthesized via a two-step protocol involving:
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Activation of 4-chlorobenzoic acid to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
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Coupling with tert-butyl N-hydroxycarbamate in the presence of a base such as triethylamine .
A representative procedure from the literature involves :
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Dissolving 4-chlorobenzoyl chloride (10 mmol) and tert-butyl N-hydroxycarbamate (10 mmol) in dichloromethane (20 mL) at 0°C.
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Adding triethylamine (11 mmol) dropwise and stirring the mixture at room temperature for 16 hours.
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Purifying the product via silica gel chromatography (petroleum ether/ethyl acetate = 90:10) to yield a white solid (77% yield).
Optimization and Scalability
Key factors influencing yield include:
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Temperature: Reactions performed below 5°C minimize side reactions.
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Solvent Choice: Dichloromethane or chloroform optimizes reagent solubility.
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Base Selection: Triethylamine outperforms weaker bases like pyridine in neutralizing HCl byproducts .
Applications in Pharmaceutical Synthesis
Intermediate for Anticancer Agents
The compound is a precursor to (4R,5S)-2,2-dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic acid 3-(1,1-dimethylethyl) ester (CAS O846295), a key building block for 1,8-naphthyridine-3-carboxamide derivatives. These derivatives exhibit potent inhibition of tyrosine kinases implicated in cancer progression .
Role in Taxol Derivative Synthesis
Modified taxol analogs incorporating tert-butyl (4-chlorobenzoyl)oxycarbamate demonstrate enhanced water solubility and reduced off-target toxicity compared to paclitaxel. Such analogs are under investigation for metastatic breast and ovarian cancers .
| Supplier | Location | Contact Information |
|---|---|---|
| ShangHai Angti Biotechnology Co., Ltd. | China | Tel: +86-13764913901 |
| Suzhou Rovathin Foreign Trade Co.,Ltd | China | Tel: +86-0512-65816829 |
| Birdo Medical Technology Co., Ltd. | China | Tel: +86-021-58099077 |
Pricing varies by purity (≥95%: $120–150 per gram) and order volume .
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